molecular formula C17H23ClN2O4 B2737757 (4-(2-Hydroxypropyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride CAS No. 1396800-52-4

(4-(2-Hydroxypropyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride

Cat. No. B2737757
CAS RN: 1396800-52-4
M. Wt: 354.83
InChI Key: CKHWSVSDGIADPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Hydroxypropyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H23ClN2O4 and its molecular weight is 354.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized derivatives of this compound and evaluated their antimicrobial activity. Their research indicates potential uses in combating bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Potential Antihypertensive Properties

  • Marvanová et al. (2016) explored the synthesis of related compounds as potential dual antihypertensive agents. Their findings could lead to new therapeutic applications (Marvanová et al., 2016).

Role in Selective Estrogen Receptor Modulators

  • Palkowitz et al. (1997) studied compounds related to this one in the context of selective estrogen receptor modulators (SERMs), indicating its potential in therapies for conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Corrosion Inhibition

Biological Activity of Derivatives

  • Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized derivatives and assessed their antimicrobial activity, further supporting its potential in medical applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Synthesis and Antagonist Activity in Drug Development

  • Romero et al. (2012) developed small molecule antagonists related to this compound for therapeutic applications, indicating its relevance in drug discovery (Romero et al., 2012).

properties

IUPAC Name

[4-(2-hydroxypropyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4.ClH/c1-12(20)11-18-6-8-19(9-7-18)17(21)15-10-13-4-3-5-14(22-2)16(13)23-15;/h3-5,10,12,20H,6-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHWSVSDGIADPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Hydroxypropyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride

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